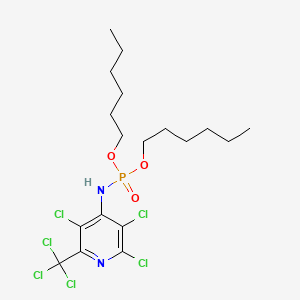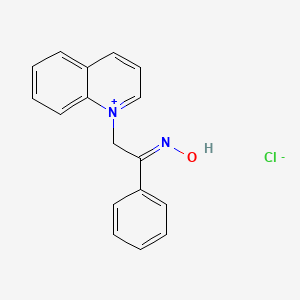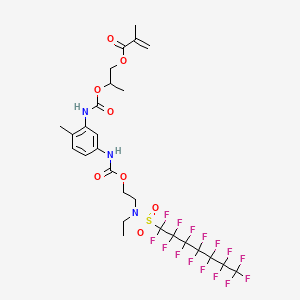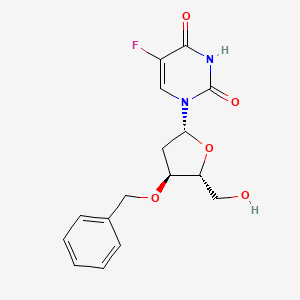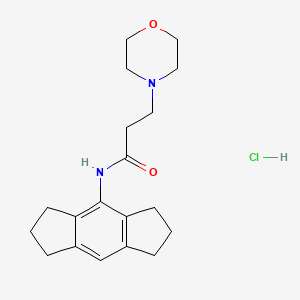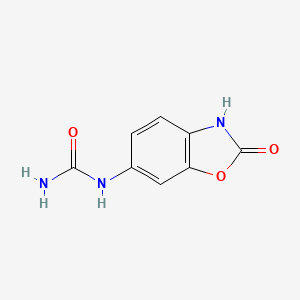![molecular formula C17H28N2O9S2 B15186312 methyl (1Z)-N-[[(3'aR,4S,7'S,7'aR)-2,2,2',2'-tetramethylspiro[1,3-dioxolane-4,6'-3a,4,7,7a-tetrahydro-[1,3]dioxolo[4,5-c]pyran]-7'-yl]oxysulfinyl-methylcarbamoyl]oxyethanimidothioate CAS No. 81861-99-6](/img/structure/B15186312.png)
methyl (1Z)-N-[[(3'aR,4S,7'S,7'aR)-2,2,2',2'-tetramethylspiro[1,3-dioxolane-4,6'-3a,4,7,7a-tetrahydro-[1,3]dioxolo[4,5-c]pyran]-7'-yl]oxysulfinyl-methylcarbamoyl]oxyethanimidothioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (1Z)-N-[[(3’aR,4S,7’S,7’aR)-2,2,2’,2’-tetramethylspiro[1,3-dioxolane-4,6’-3a,4,7,7a-tetrahydro-[1,3]dioxolo[4,5-c]pyran]-7’-yl]oxysulfinyl-methylcarbamoyl]oxyethanimidothioate is a complex organic compound with a unique spiro structure
Vorbereitungsmethoden
The synthesis of methyl (1Z)-N-[[(3’aR,4S,7’S,7’aR)-2,2,2’,2’-tetramethylspiro[1,3-dioxolane-4,6’-3a,4,7,7a-tetrahydro-[1,3]dioxolo[4,5-c]pyran]-7’-yl]oxysulfinyl-methylcarbamoyl]oxyethanimidothioate involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically begins with the preparation of the spiro dioxolane-dioxolo core, followed by the introduction of the sulfinyl and carbamoyl groups. The final step involves the formation of the ethanimidothioate moiety. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature and pressure conditions.
Analyse Chemischer Reaktionen
This compound undergoes various types of chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfone under appropriate conditions.
Reduction: The carbamoyl group can be reduced to an amine.
Substitution: The dioxolane and dioxolo groups can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols. Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Methyl (1Z)-N-[[(3’aR,4S,7’S,7’aR)-2,2,2’,2’-tetramethylspiro[1,3-dioxolane-4,6’-3a,4,7,7a-tetrahydro-[1,3]dioxolo[4,5-c]pyran]-7’-yl]oxysulfinyl-methylcarbamoyl]oxyethanimidothioate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The sulfinyl and carbamoyl groups are key functional groups that interact with biological molecules, potentially inhibiting enzymes or disrupting cellular processes. The spiro structure may also contribute to its binding affinity and specificity for certain targets.
Vergleich Mit ähnlichen Verbindungen
Compared to other similar compounds, methyl (1Z)-N-[[(3’aR,4S,7’S,7’aR)-2,2,2’,2’-tetramethylspiro[1,3-dioxolane-4,6’-3a,4,7,7a-tetrahydro-[1,3]dioxolo[4,5-c]pyran]-7’-yl]oxysulfinyl-methylcarbamoyl]oxyethanimidothioate stands out due to its unique spiro structure and combination of functional groups. Similar compounds include:
Spirocyclic compounds: Known for their stability and unique reactivity.
Sulfinyl-containing compounds: Often used in pharmaceuticals for their biological activity.
Carbamoyl derivatives: Commonly found in drugs and agrochemicals for their diverse reactivity.
This compound’s distinct combination of functional groups and spiro structure makes it a valuable molecule for research and industrial applications.
Eigenschaften
CAS-Nummer |
81861-99-6 |
|---|---|
Molekularformel |
C17H28N2O9S2 |
Molekulargewicht |
468.5 g/mol |
IUPAC-Name |
methyl (1Z)-N-[[(3'aR,4S,7'S,7'aR)-2,2,2',2'-tetramethylspiro[1,3-dioxolane-4,6'-3a,4,7,7a-tetrahydro-[1,3]dioxolo[4,5-c]pyran]-7'-yl]oxysulfinyl-methylcarbamoyl]oxyethanimidothioate |
InChI |
InChI=1S/C17H28N2O9S2/c1-10(29-7)18-26-14(20)19(6)30(21)27-13-12-11(24-16(4,5)25-12)8-22-17(13)9-23-15(2,3)28-17/h11-13H,8-9H2,1-7H3/b18-10-/t11-,12-,13+,17+,30?/m1/s1 |
InChI-Schlüssel |
VGDUBHWOIHPFKO-FFWUUKRVSA-N |
Isomerische SMILES |
C/C(=N/OC(=O)N(C)S(=O)O[C@H]1[C@H]2[C@@H](CO[C@]13COC(O3)(C)C)OC(O2)(C)C)/SC |
Kanonische SMILES |
CC(=NOC(=O)N(C)S(=O)OC1C2C(COC13COC(O3)(C)C)OC(O2)(C)C)SC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


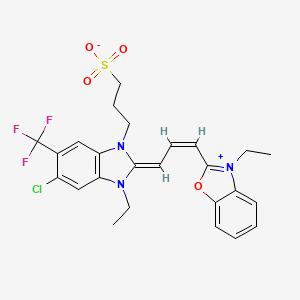



![[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] (4-chlorophenyl) hydrogen phosphate;N,N-diethylethanamine](/img/structure/B15186270.png)
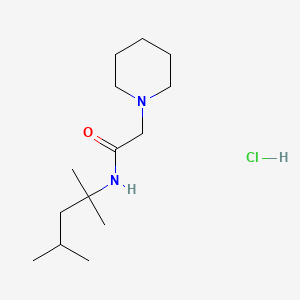

![(3-acetyloxy-23-methoxy-10-methyl-5,18,27,29-tetraoxo-9,20-dioxa-6-azaheptacyclo[15.12.0.02,14.04,12.06,10.019,28.021,26]nonacosa-1(17),2,4(12),13,15,19(28),21,23,25-nonaen-24-yl) acetate](/img/structure/B15186285.png)
